molecular formula C16H23NO3S B6137687 2-(4-methoxybenzyl)-4-[3-(methylthio)propanoyl]morpholine

2-(4-methoxybenzyl)-4-[3-(methylthio)propanoyl]morpholine

Cat. No. B6137687
M. Wt: 309.4 g/mol
InChI Key: IQBUSKZEXZJONN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxybenzyl)-4-[3-(methylthio)propanoyl]morpholine is a chemical compound that has been widely researched for its potential applications in scientific research. This compound is commonly referred to as MMP or MMP-9 inhibitor due to its ability to inhibit the activity of MMP-9, an enzyme that plays a crucial role in various physiological processes such as tissue remodeling, wound healing, and cancer progression.

Mechanism of Action

MMP inhibits the activity of MMP-9 by binding to its active site and preventing it from cleaving extracellular matrix proteins. MMP-9 plays a crucial role in tissue remodeling, wound healing, and cancer progression by breaking down extracellular matrix proteins and promoting cell migration and invasion. MMP inhibits the activity of MMP-9, thereby reducing tissue remodeling, wound healing, and cancer cell migration and invasion.
Biochemical and Physiological Effects:
MMP has been shown to have several biochemical and physiological effects. In animal models, MMP has been shown to reduce tumor growth and metastasis, improve cardiac function in heart failure, reduce inflammation in inflammatory diseases, and improve cognitive function in neurological disorders. MMP has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MMP in lab experiments is its specificity for MMP-9. MMP-9 is overexpressed in many types of cancer and is associated with tumor invasion and metastasis. MMP is a specific inhibitor of MMP-9, which makes it an ideal tool for studying the role of MMP-9 in cancer progression. However, one of the limitations of using MMP in lab experiments is its potential toxicity. MMP has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on MMP. One area of research is the development of more potent and selective MMP inhibitors. Another area of research is the identification of new targets for MMP inhibitors. MMP-9 is just one of many enzymes involved in tissue remodeling and cancer progression, and there may be other targets that are equally or more important. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of MMP inhibitors in humans.

Synthesis Methods

The synthesis of 2-(4-methoxybenzyl)-4-[3-(methylthio)propanoyl]morpholine involves the reaction of 4-(chloromethyl)phenol with 3-(methylthio)propanoic acid in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with morpholine in the presence of a catalyst such as triethylamine to yield the final product. The synthesis of MMP is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure and high-quality product.

Scientific Research Applications

MMP has been extensively studied for its potential applications in scientific research. One of the most promising applications of MMP is in the field of cancer research. MMP-9 is overexpressed in many types of cancer and is associated with tumor invasion and metastasis. MMP has been shown to inhibit the activity of MMP-9, thereby reducing tumor growth and metastasis in animal models. MMP has also been studied for its potential applications in the treatment of cardiovascular diseases, inflammatory diseases, and neurological disorders.

properties

IUPAC Name

1-[2-[(4-methoxyphenyl)methyl]morpholin-4-yl]-3-methylsulfanylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S/c1-19-14-5-3-13(4-6-14)11-15-12-17(8-9-20-15)16(18)7-10-21-2/h3-6,15H,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBUSKZEXZJONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2CN(CCO2)C(=O)CCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxybenzyl)-4-[3-(methylthio)propanoyl]morpholine

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